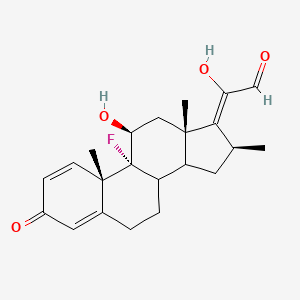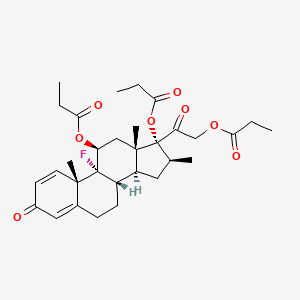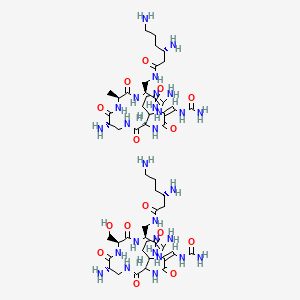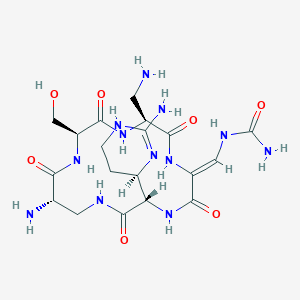
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-
Overview
Description
PNU 142586 Sodium Salt is an inactive metabolite of Linezolid.
Scientific Research Applications
Anticonvulsant Activity
Glycine derivatives have been explored for their potential anticonvulsant properties. For example, a study synthesized a series of 3-aminopyrroles, starting from acetophenone and glycine derivatives, which exhibited considerable anticonvulsant activity with a notable lack of neurotoxicity. These compounds, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, were found to block sodium channels in a frequency-dependent manner, indicating potential therapeutic applications for neurological disorders (Unverferth et al., 1998).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds using glycine derivatives has been studied. For instance, 2-fluoro- and 6-fluoro-(2S,3R)-(3,4-dihydroxyphenyl)serine were prepared via aldol condensation of specific fluoro-benzaldehydes with an oxazolidinone (a chiral glycine equivalent), leading to compounds with high enantiomeric excess. These findings highlight the role of glycine derivatives in the synthesis of fluorinated compounds, which are valuable in various chemical and pharmaceutical applications (Herbert et al., 2001).
Antagonists for Neurodegenerative Disorders
Glycine derivatives have been investigated as antagonists for the allosteric glycine site of the NMDA receptor complex, potentially beneficial in treating neurodegenerative disorders. ACEA 1021, a glycine site antagonist, was studied for its effects on various neurological functions in rats. It demonstrated promising anticonvulsive and neuroprotective properties, albeit with minor anti-parkinsonian effects (Kretschmer et al., 1997).
Antibacterial Agents
Studies on oxazolidinone analogs, which include glycine derivatives, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These novel oxazolidinone analogs showed effectiveness against various strains of bacteria, including those resistant to common antibiotics, suggesting their potential as new antibacterial agents (Zurenko et al., 1996).
Synthesis of Amino Acids and Peptides
Glycine derivatives play a crucial role in the synthesis of amino acids and peptides. For example, the reaction of glycine with inorganic sodium cyclo-triphosphate led to the formation of dipeptides and phosphorylated amino acid products. Such reactions are important in understanding and mimicking biochemical processes, as well as in the development of pharmaceutical compounds (Inoue et al., 1993).
Cytotoxicity and Clastogenicity of Phosphonic Acids
The cytotoxicity and clastogenicity of novel α-aminophosphonic acids, synthesized from glycine derivatives, have been evaluated. These compounds, including α-ethyl-N-(phosphonomethyl) glycine, were tested for their effects, suggesting potential applications in understanding and managing cellular processes related to toxicity and genetic damage (Naydenova et al., 2007).
properties
IUPAC Name |
2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXQNABWWZJSO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858328 | |
| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)- | |
CAS RN |
368891-70-7 | |
| Record name | N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368891-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-142586 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-142586 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













